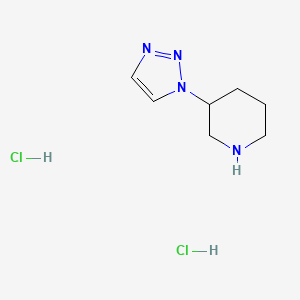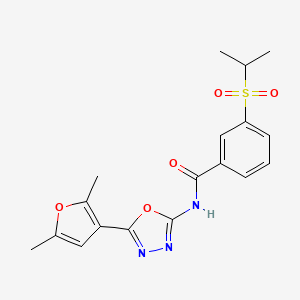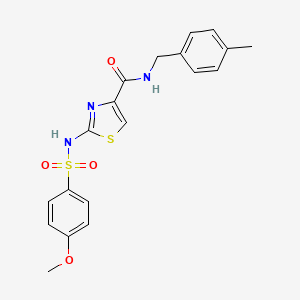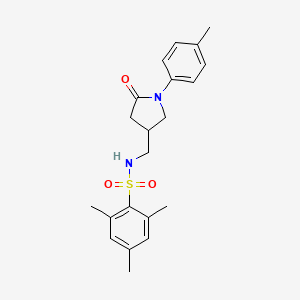
3-(Triazol-1-yl)piperidine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Triazol-1-yl)piperidine;dihydrochloride” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . It is a part of a class of compounds known as azoles, which are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H14Cl2N4 . The average mass is 225.119 Da and the monoisotopic mass is 224.059555 Da .Applications De Recherche Scientifique
1. Antiparasitic Drug Design
- Triazole derivatives, including those derived from natural products like piperine, have been explored for their trypanocidal activity, particularly against Trypanosoma cruzi. These derivatives show promise in antiparasitic drug development (Franklim et al., 2013).
2. Synthesis of Piperidine Derivatives
- Research has focused on the synthesis of various piperidine derivatives, including 3- and 4-(1H-azol-1-yl)piperidines, by arylation of azoles. These compounds have potential applications in medicinal chemistry (Shevchuk et al., 2012).
3. Novel Piperidine-Based Hybrids
- New series of dibenzyl N(2)-C-linked triazolyl piperidines have been synthesized. These compounds, obtained from nucleophilic reactions under basic conditions, may have applications in drug development (Appala et al., 2022).
4. Anticonvulsant Drug Development
- Nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moieties, such as piperidine derivatives, have shown potential as anticonvulsant drugs (Song et al., 2020).
5. Antifungal Activity
- Triazole derivatives with piperidine side chains have been synthesized and evaluated for their antifungal properties against human pathogenic fungi (Yu et al., 2014).
6. Antagonist Activity in Neuropharmacology
- Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with piperidine groups have shown 5-HT2 antagonist activity, important for neurological and psychiatric drug research (Watanabe et al., 1992).
7. Catalyst Development in Organic Synthesis
- Piperidine-4-carboxylic acid functionalized nanoparticles have been used as catalysts in the synthesis of organic compounds, demonstrating the versatility of piperidine derivatives in chemical synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
8. Molecular Structure Analysis
- Studies on the molecular structure and intermolecular interactions of triazole derivatives provide insights into the design of biologically active compounds (Shukla et al., 2017).
9. Antimicrobial Drug Discovery
- Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).
10. Development of Adenosine Receptor Antagonists
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, including those with piperidine rings, have been explored as human A₃ adenosine receptor antagonists, useful in cardiovascular and neurological therapies (Baraldi et al., 2012).
Orientations Futures
The future directions for “3-(Triazol-1-yl)piperidine;dihydrochloride” could involve further exploration of its potential biological activities. For instance, benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds have been synthesized and examined for their α-amylase and α-glucosidase inhibitory potential . These compounds might be potential lead compounds for the treatment of diabetes .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines, have shown significant α-glucosidase inhibition and anticancer activity .
Mode of Action
It’s worth noting that triazole derivatives have been reported to interact with various targets via hydrogen bonding .
Biochemical Pathways
Similar compounds have shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . They also exhibit anticancer activity, suggesting potential interactions with pathways involved in cell proliferation and survival .
Result of Action
Similar compounds have shown significant α-glucosidase inhibition and anticancer activity , suggesting that they may alter cellular metabolism and proliferation.
Propriétés
IUPAC Name |
3-(triazol-1-yl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-7(6-8-3-1)11-5-4-9-10-11;;/h4-5,7-8H,1-3,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGLAEAJDLFWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CN=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2757388.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2757391.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2757393.png)
![tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2757395.png)




